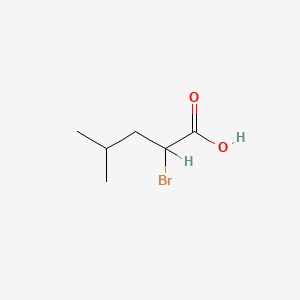

2-Bromo-4-methylpentanoic acid

Description

The exact mass of the compound 2-Bromo-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDHJQLIFECSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964308 | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49628-52-6, 42990-24-9 | |

| Record name | Valeric acid, 2-bromo-4-methyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049628526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-methylpentanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-methylpentanoic Acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromo-4-methylpentanoic acid, tailored for researchers, scientists, and professionals in drug development. The document details its structural characteristics, physicochemical properties, spectral data, reactivity, and safety information.

Chemical Identity and Structure

2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid. The presence of a bromine atom on the alpha-carbon (the carbon adjacent to the carboxyl group) makes it a valuable intermediate in organic synthesis.

-

IUPAC Name : 2-bromo-4-methylpentanoic acid[1]

-

InChI : InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)[1][3]

The molecule exists as a racemate, though stereospecific variants such as (S)-2-bromo-4-methylpentanoic acid (CAS: 28659-87-2) are also available.[4][5][6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-bromo-4-methylpentanoic acid.

| Property | Value | Source |

| Molecular Weight | 195.05 g/mol | [1][4][7][8] |

| Exact Mass | 193.99424 Da | [1][2][4] |

| Density | 1.432 g/cm³ | [2][3] |

| Boiling Point | 240.5 °C at 760 mmHg | [2][3] |

| Flash Point | 99.3 °C | [2][3] |

| Vapor Pressure | 0.0126 mmHg at 25°C | [2][3] |

| Refractive Index | 1.485 | [2][3] |

| LogP (XLogP3) | 2.3 | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [1][4] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of 2-bromo-4-methylpentanoic acid.

-

Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR spectra are available for this compound.[1] The ¹H NMR spectrum would be expected to show characteristic signals for the methine proton at the alpha-carbon, the methylene (B1212753) protons, the isopropyl methine proton, and the diastereotopic methyl protons of the isopropyl group, in addition to the carboxylic acid proton.

-

Infrared (IR) Spectroscopy : IR spectra, including FTIR and vapor phase IR, have been recorded.[1] Key absorptions would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and C-Br stretching vibrations.

Chemical Reactivity and Synthesis

The reactivity of 2-bromo-4-methylpentanoic acid is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.

General Reactivity

-

Carboxylic Acid Group : Can undergo typical reactions such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol.

-

Alpha-Bromo Group : The bromine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., -OH, -NH₂, -CN) at this position. It can also undergo elimination reactions in the presence of a strong base.

Diagram of the primary reaction pathways for 2-bromo-4-methylpentanoic acid.

Synthesis

A common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction. This involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

The reaction of 4-methylpentanoic acid with Br₂ and PBr₃ yields 2-bromo-4-methylpentanoic acid.[9] The mechanism proceeds via the formation of an acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the alpha-position.[9]

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky Reaction

Objective: To synthesize 2-bromo-4-methylpentanoic acid from 4-methylpentanoic acid.

Materials:

-

4-methylpentanoic acid

-

Red phosphorus or Phosphorus tribromide (PBr₃) (catalytic amount)

-

Bromine (Br₂)

-

Water (H₂O)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, distillation apparatus.

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a gas trap), a dropping funnel, and a magnetic stirrer.

-

Initial Reaction: Charge the flask with 4-methylpentanoic acid and a catalytic amount of PBr₃ (or red phosphorus).

-

Bromination: Heat the mixture gently. Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized by the gas trap.

-

Reflux: After the addition of bromine is complete, heat the reaction mixture to reflux until the red color of bromine disappears, indicating its consumption.

-

Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide to the final carboxylic acid product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 2-bromo-4-methylpentanoic acid.

Workflow for the synthesis of 2-bromo-4-methylpentanoic acid.

Safety and Handling

2-Bromo-4-methylpentanoic acid is a hazardous chemical that requires careful handling.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Danger) : H314 - Causes severe skin burns and eye damage.[1][10]

-

It may also be harmful in contact with skin (Acute Toxicity, Dermal) and if inhaled (Acute Toxicity, Inhalation).[1]

Precautionary Measures:

-

Handling: Wash hands and any exposed skin thoroughly after handling.[11][12] Use only in a well-ventilated area and avoid breathing vapors or mist.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated place.[11][12] Keep containers tightly closed and store locked up.[11] It is incompatible with strong oxidizing agents and strong bases.[12]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11][12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice.[11][12]

-

Inhalation: Remove to fresh air. If breathing is difficult, give artificial respiration and seek medical attention.[11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[11][12]

-

This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

- 1. 2-Bromo-4-methylpentanoic acid | C6H11BrO2 | CID 142681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 2-bromo-4-methylpentanoic acid | 42990-24-9 [chemnet.com]

- 4. (S)-2-bromo-4-methylpentanoic acid | C6H11BrO2 | CID 12697061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. Synthonix, Inc > 28659-87-2 | (S)-2-Bromo-4-methylpentanoic acid [synthonix.com]

- 7. chemscene.com [chemscene.com]

- 8. calpaclab.com [calpaclab.com]

- 9. Solved a. 4-methylpentanoic acid 1. Br/PBr excess NH, 2. H2O | Chegg.com [chegg.com]

- 10. 42990-24-9 | 2-Bromo-4-methylpentanoic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-4-methylpentanoic Acid

This technical guide provides an in-depth overview of 2-Bromo-4-methylpentanoic acid, a key chiral building block in the synthesis of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document covers its chemical properties, synthesis, safety information, and significant applications, with a focus on its role in the production of active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

2-Bromo-4-methylpentanoic acid is a halogenated derivative of isocaproic acid. Its properties can vary slightly depending on the stereoisomer. The compound is typically available as a racemic mixture or as individual enantiomers, with the (S)-enantiomer being particularly significant in pharmaceutical synthesis.

| Property | Data |

| Molecular Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol [1][2][3][4] |

| CAS Number | 49628-52-6 (racemic)[2][5][6][7][8] |

| 42990-24-9 ((R)-isomer)[1][3][6][9] | |

| 28659-87-2 ((S)-isomer)[4][10] | |

| Boiling Point | 240.5 °C at 760 mmHg[5][6] |

| Density | 1.432 g/cm³[5][6] |

| Refractive Index | 1.485[5][6] |

| Flash Point | 99.3 °C[5][6] |

| XLogP3 | 2.3[1][2][4][5] |

| Hydrogen Bond Donor Count | 1[5] |

| Hydrogen Bond Acceptor Count | 2[5] |

Synthesis of 2-Bromo-4-methylpentanoic Acid

The primary method for the synthesis of 2-Bromo-4-methylpentanoic acid is through the alpha-bromination of 4-methylpentanoic acid, a reaction famously known as the Hell-Volhard-Zelinsky (HVZ) reaction.[1][6][7][10] This reaction allows for the selective halogenation of the α-carbon of a carboxylic acid.

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

Materials:

-

4-methylpentanoic acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Water

-

Inert solvent (e.g., carbon tetrachloride, CCl₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, 4-methylpentanoic acid is dissolved in an inert solvent.

-

A catalytic amount of red phosphorus or phosphorus tribromide is added to the flask.

-

Bromine is added dropwise to the reaction mixture with constant stirring. The reaction is typically exothermic and may require cooling to control the rate.

-

After the addition of bromine is complete, the mixture is heated to reflux until the evolution of hydrogen bromide (HBr) gas ceases.

-

The reaction mixture is then cooled to room temperature.

-

Water is carefully added to the mixture to hydrolyze the intermediate acyl bromide to the corresponding α-bromo carboxylic acid.

-

The product, 2-Bromo-4-methylpentanoic acid, is then isolated and purified, typically by distillation or crystallization.

Caption: Synthesis Workflow of 2-Bromo-4-methylpentanoic acid via HVZ Reaction.

Safety and Hazard Information

2-Bromo-4-methylpentanoic acid is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Danger | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage[1] |

| Serious Eye Damage/Irritation | Danger | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | Danger | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure | Danger | H335: May cause respiratory irritation[1] |

Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501. Always refer to the latest Safety Data Sheet (SDS) before handling this compound.

Applications in Drug Development

The primary application of 2-Bromo-4-methylpentanoic acid in the pharmaceutical industry is as a chiral intermediate for the synthesis of APIs. The (S)-enantiomer, (S)-2-Bromo-4-methylpentanoic acid, is a key building block in the synthesis of Pregabalin.

Pregabalin is an anticonvulsant and anxiolytic drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder. It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). The stereochemistry of the molecule is crucial for its biological activity, with the (S)-enantiomer being the active form.

Caption: Role of (S)-2-Bromo-4-methylpentanoic acid in Pregabalin Synthesis.

Mechanism of Action Context: Pregabalin

While 2-Bromo-4-methylpentanoic acid itself does not have a defined signaling pathway, its end-product, Pregabalin, exerts its therapeutic effects by modulating the central nervous system. Pregabalin is a potent ligand of the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. By binding to this subunit, Pregabalin reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie its analgesic, anticonvulsant, and anxiolytic properties. Although a GABA analog, Pregabalin does not bind directly to GABA receptors.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Bromo-4-methylpentanoic acid | C6H11BrO2 | CID 142681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-bromo-4-methylpentanoic acid | C6H11BrO2 | CID 12697061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. byjus.com [byjus.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-bromo-4-methylpentanoic acid (49628-52-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 10. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

Synthesis of 2-Bromo-4-methylpentanoic Acid from Leucine: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of 2-Bromo-4-methylpentanoic acid from the amino acid Leucine (B10760876). This process is of significant interest to researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development due to the utility of α-bromo acids as versatile intermediates in the synthesis of various organic molecules, including modified amino acids and other bioactive compounds.

Introduction

The conversion of α-amino acids to α-bromo acids is a fundamental transformation in organic synthesis. This reaction typically proceeds via a diazotization of the primary amine of the amino acid, followed by a nucleophilic substitution with a bromide ion. This guide focuses on the specific application of this reaction to Leucine, an essential amino acid, to yield 2-Bromo-4-methylpentanoic acid. The procedure detailed herein is based on established methodologies and provides a reproducible protocol for laboratory-scale synthesis.[1] Other general methods for synthesizing α-amino acids include the amination of α-bromocarboxylic acids, the amidomalonate synthesis, and the Strecker synthesis.[2][3][4]

Reaction Scheme and Mechanism

The synthesis of 2-Bromo-4-methylpentanoic acid from Leucine involves the diazotization of the amino group of Leucine using sodium nitrite (B80452) in an acidic medium, followed by the displacement of the resulting diazonium group by a bromide ion. The overall reaction is as follows:

Leucine → 2-Bromo-4-methylpentanoic acid

The reaction proceeds through an unstable diazonium salt intermediate. The primary aliphatic amine of leucine is converted into a diazonium group by nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5] This diazonium group is an excellent leaving group (N₂ gas), and its departure results in the formation of a carbocation at the α-carbon. This carbocation is then attacked by a bromide ion present in the reaction mixture.

Experimental Protocol

The following protocol is a detailed method for the synthesis of 2-Bromo-4-methylpentanoic acid from D-Leucine.[1]

Materials:

-

D-Leucine

-

Potassium bromide (KBr)

-

2.5 N Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice-salt bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of D-Leucine and potassium bromide in 2.5 N H₂SO₄.

-

Cooling: Cool the solution to -5°C using an ice-salt bath.

-

Diazotization: While maintaining the temperature at -5°C, add a cold solution of sodium nitrite in water dropwise with constant stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 14 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with three portions of diethyl ether.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Solvent Removal: Filter the dried solution and remove the diethyl ether by evaporation to yield the crude product, 2-bromo-4-methylpentanoic acid, as a clear oil.

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of 2-Bromo-4-methylpentanoic acid from D-Leucine.[1]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles | Product Yield (g) | Product Moles | Percent Yield (%) |

| D-Leucine | C₆H₁₃NO₂ | 131.17 | 5 g | 0.0381 | - | - | - |

| Potassium Bromide | KBr | 119.00 | 114 g | 0.958 | - | - | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 30 g | 0.435 | - | - | - |

| 2.5 N Sulfuric Acid | H₂SO₄ | 98.08 | 400 mL | 1.00 | - | - | - |

| 2-Bromo-4-methylpentanoic acid | C₆H₁₁BrO₂ | 195.05 | - | - | 18 g | 0.0923 | ~242%* |

*Note: The reported yield of 18 g from 5 g of D-Leucine appears to be exceptionally high and may indicate the presence of impurities or a misprint in the source material. Theoretical yield would be approximately 7.44 g. Researchers should anticipate yields more aligned with typical organic reactions.

Visualizations

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the synthesis of 2-Bromo-4-methylpentanoic acid from Leucine.

Caption: Workflow for the synthesis of 2-Bromo-4-methylpentanoic acid.

Signaling Pathway (Reaction Mechanism)

The diagram below outlines the chemical transformations occurring during the synthesis.

Caption: Key intermediates in the conversion of Leucine to the final product.

References

An In-depth Technical Guide to 2-Bromo-4-methylpentanoic Acid: A Key Chiral Building Block in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylpentanoic acid, a crucial chiral intermediate in the synthesis of various pharmaceuticals. The document details its chemical and physical properties, spectroscopic data, synthesis via the Hell-Volhard-Zelinsky reaction, and its significant role as a building block in the development of angiotensin-converting enzyme (ACE) inhibitors.

Compound Identification and Properties

2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid. Its structure consists of a pentanoic acid backbone with a bromine atom at the alpha-position (carbon-2) and a methyl group at the fourth carbon. The presence of a chiral center at the second carbon gives rise to two enantiomers, (S)-2-Bromo-4-methylpentanoic acid and (R)-2-Bromo-4-methylpentanoic acid. The (S)-enantiomer is a particularly valuable chiral building block in asymmetric synthesis.[1][2]

Structural Formula:

Table 1: Physicochemical and Spectroscopic Data of 2-Bromo-4-methylpentanoic acid

| Property | Value | Reference |

| Molecular Formula | C6H11BrO2 | [1][3] |

| Molecular Weight | 195.05 g/mol | [1][3] |

| CAS Number | 42990-24-9 (racemic), 28659-87-2 ((S)-enantiomer) | [1][3] |

| IUPAC Name | 2-bromo-4-methylpentanoic acid | [3] |

| SMILES | CC(C)CC(C(=O)O)Br | [3] |

| InChIKey | NNFDHJQLIFECSR-UHFFFAOYSA-N (racemic) | [3] |

| Boiling Point | 240.5 °C at 760 mmHg | [4] |

| Density | 1.432 g/cm³ | [4] |

| Refractive Index | 1.485 | [4] |

| 1H NMR | Spectra available | [3] |

| 13C NMR | Spectra available | [3] |

| IR Spectra | Spectra available | [3] |

Synthesis of 2-Bromo-4-methylpentanoic acid

The primary method for the synthesis of 2-Bromo-4-methylpentanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction facilitates the α-halogenation of a carboxylic acid. The reaction proceeds by first converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine at the α-carbon.

General Experimental Protocol for the Hell-Volhard-Zelinsky Reaction

The following is a generalized experimental protocol for the synthesis of α-bromo acids via the HVZ reaction. Specific quantities and conditions may need to be optimized for the synthesis of 2-Bromo-4-methylpentanoic acid.

Materials:

-

4-Methylpentanoic acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Water

-

Anhydrous diethyl ether or other suitable organic solvent

-

Sodium bisulfite solution

-

Magnesium sulfate (B86663) (MgSO₄) or other suitable drying agent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 4-methylpentanoic acid and a catalytic amount of red phosphorus (or PBr₃) is prepared.

-

Bromine is added dropwise to the mixture with stirring. The reaction is typically exothermic and may require cooling to control the temperature.

-

After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is then cooled to room temperature.

-

Water is slowly and carefully added to the reaction mixture to hydrolyze the intermediate acyl bromide.

-

The product is extracted with a suitable organic solvent such as diethyl ether.

-

The organic layer is washed with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude 2-Bromo-4-methylpentanoic acid.

-

The crude product can be further purified by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-4-methylpentanoic acid via the Hell-Volhard-Zelinsky reaction.

Application in Drug Development: Synthesis of ACE Inhibitors

The (S)-enantiomer of 2-Bromo-4-methylpentanoic acid is a key chiral intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors.[5][6] ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. They work by inhibiting the ACE enzyme, which is part of the renin-angiotensin-aldosterone system that regulates blood pressure.

A notable example of an ACE inhibitor synthesized using (S)-2-Bromo-4-methylpentanoic acid is Perindopril (B612348) .[5] The synthesis involves the coupling of an amino acid derivative with the chiral bromo acid intermediate.

Signaling Pathway of ACE Inhibition

ACE inhibitors exert their therapeutic effect by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a reduction in blood pressure.

Caption: Signaling pathway of the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Conclusion

2-Bromo-4-methylpentanoic acid, particularly its (S)-enantiomer, is a valuable and versatile chiral building block in the pharmaceutical industry. Its synthesis via the well-established Hell-Volhard-Zelinsky reaction provides a reliable route to this important intermediate. Its application in the synthesis of ACE inhibitors like Perindopril highlights its significance in the development of life-saving medications for cardiovascular diseases. A thorough understanding of its properties, synthesis, and applications is crucial for researchers and professionals involved in drug discovery and development.

References

- 1. (S)-2-bromo-4-methylpentanoic acid | C6H11BrO2 | CID 12697061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Bromo-4-methylpentanoic acid [myskinrecipes.com]

- 3. 2-Bromo-4-methylpentanoic acid | C6H11BrO2 | CID 142681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. US20070083052A1 - Process for synthesis of perindopril and pharmaceutically acceptable salts thereof. - Google Patents [patents.google.com]

- 6. EP1603558B1 - Process for preparation of perindopril and salts thereof - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physical Properties of 2-Bromo-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4-methylpentanoic acid. The information is compiled from various chemical databases and is presented to support research and development activities. This document includes a summary of quantitative data, general experimental protocols for the determination of these properties, and a logical workflow for the physical characterization of similar compounds.

Core Physical and Chemical Properties

2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid. Its structure and properties are of interest in organic synthesis and as a potential building block in the development of new chemical entities.

Quantitative Data Summary

The physical properties of 2-Bromo-4-methylpentanoic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.054 | g/mol |

| Density | 1.432 | g/cm³ |

| Boiling Point | 240.5 | °C at 760 mmHg |

| Refractive Index | 1.485 | |

| Flash Point | 99.3 | °C |

| Vapor Pressure | 0.0126 | mmHg at 25°C |

| XLogP3 | 2.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 193.99424 | Da |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid carboxylic acids like 2-Bromo-4-methylpentanoic acid.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[1][2][3]

Apparatus:

-

Thiele tube

-

Thermometer (0-300 °C range)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with heat-resistant oil to a level that will immerse the thermometer bulb and the majority of the side arm.

-

Add a small amount (approximately 0.5 mL) of 2-Bromo-4-methylpentanoic acid into the small test tube.

-

Place the capillary tube, with the sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and the attached sample in the Thiele tube, making sure the oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube with a small flame. The convection currents in the oil will ensure uniform heating.[4]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2][5] Record this temperature.

Determination of Density

The density of a liquid is its mass per unit volume. For a liquid organic compound, this can be determined using a pycnometer or a digital density meter.[6]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring no air bubbles are trapped. The excess water will exit through the capillary.

-

Wipe the outside of the pycnometer dry and record its mass.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with 2-Bromo-4-methylpentanoic acid at the same temperature as the water, insert the stopper, and remove any excess liquid.

-

Wipe the outside of the pycnometer dry and record its mass.

-

Calculate the density of the sample using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the experimental temperature.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of 2-Bromo-4-methylpentanoic acid can be qualitatively assessed in various solvents.[7][8][9]

Apparatus:

-

Test tubes and rack

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, ethanol, diethyl ether, 5% NaOH solution, 5% NaHCO₃ solution)

Procedure:

-

Label a series of test tubes, one for each solvent to be tested.

-

Add approximately 2 mL of each solvent to the corresponding test tube.

-

To each test tube, add a small, measured amount of 2-Bromo-4-methylpentanoic acid (e.g., 2-3 drops or approximately 50 mg).

-

Agitate the mixture by shaking or using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observe whether the sample dissolves completely, partially, or not at all. Record the observations.

-

For acidic compounds, solubility in basic solutions like 5% NaOH and 5% NaHCO₃ is indicative of an acid-base reaction forming a soluble salt.[7][10] Effervescence in the NaHCO₃ solution indicates the release of CO₂ gas, a positive test for a carboxylic acid.[7]

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a liquid organic acid like 2-Bromo-4-methylpentanoic acid.

Caption: Workflow for the characterization of a liquid organic acid.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. Measuring the density of acids | Anton Paar Wiki [wiki.anton-paar.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. scribd.com [scribd.com]

- 10. csub.edu [csub.edu]

(S)-2-Bromo-4-methylpentanoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromo-4-methylpentanoic acid is a crucial chiral building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its stereospecific nature and reactive bromine substituent make it an essential intermediate for the asymmetric synthesis of complex molecules, most notably as a precursor to the anticonvulsant drug (S)-(+)-Pregabalin. This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthetic protocols, and its application in drug development.

Physicochemical Properties

(S)-2-Bromo-4-methylpentanoic acid is a colorless to pale yellow liquid at room temperature. Below is a summary of its key physicochemical data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂ | --INVALID-LINK-- |

| Molecular Weight | 195.05 g/mol | --INVALID-LINK-- |

| CAS Number | 28659-87-2 | --INVALID-LINK-- |

| Boiling Point | 240.5 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.432 g/cm³ | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, dry and sealed | --INVALID-LINK-- |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of (S)-2-Bromo-4-methylpentanoic acid. While specific peak assignments and coupling constants are not detailed in the available literature, the following provides an overview of expected spectral characteristics.

| Spectrum Type | Expected Features | Source(s) |

| ¹H NMR | Signals corresponding to the methine proton adjacent to the bromine, the isobutyl group protons, and the carboxylic acid proton. | --INVALID-LINK-- |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the bromine, and the carbons of the isobutyl group. | --INVALID-LINK-- |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-Br stretch. | --INVALID-LINK-- |

Note: For detailed spectra, refer to the spectral data available on PubChem for the racemic compound, 2-Bromo-4-methylpentanoic acid[1].

Experimental Protocols

Synthesis of (S)-2-Bromo-4-methylpentanoic acid via Hell-Volhard-Zelinsky Reaction

The primary method for the synthesis of (S)-2-Bromo-4-methylpentanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid. The starting material for this synthesis is (S)-4-methylpentanoic acid.

Caption: Hell-Volhard-Zelinsky reaction for the synthesis of (S)-2-Bromo-4-methylpentanoic acid.

Detailed Methodology:

Materials:

-

(S)-4-methylpentanoic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Dichloromethane (anhydrous)

-

Distilled water

-

Sodium bisulfite solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a catalytic amount of red phosphorus is added to (S)-4-methylpentanoic acid dissolved in anhydrous dichloromethane.

-

Bromine is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux until the red-brown color of bromine disappears.

-

The reaction mixture is then cooled to room temperature and slowly quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-Bromo-4-methylpentanoic acid.

-

The crude product can be further purified by vacuum distillation.

Application in the Synthesis of a (S)-(+)-Pregabalin Intermediate

(S)-2-Bromo-4-methylpentanoic acid is a key intermediate in the synthesis of (S)-(+)-Pregabalin. The following workflow illustrates its conversion to a key cyano intermediate.

Caption: Synthesis of a key pregabalin (B1679071) intermediate from (S)-2-Bromo-4-methylpentanoic acid.

Detailed Methodology (Illustrative):

Materials:

-

(S)-2-Bromo-4-methylpentanoic acid

-

Thionyl chloride

-

Sodium cyanide

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Amidation: (S)-2-Bromo-4-methylpentanoic acid is converted to its corresponding acid chloride by reacting with thionyl chloride. The crude acid chloride is then carefully added to a cooled solution of ammonium hydroxide to form (S)-2-Bromo-4-methylpentanamide. The amide is extracted with diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Cyanation: The resulting (S)-2-Bromo-4-methylpentanamide is dissolved in DMSO, and sodium cyanide is added. The mixture is heated to facilitate the nucleophilic substitution of the bromide with the cyanide, leading to the formation of (R)-3-Cyano-5-methylhexanamide (note the inversion of stereochemistry).

-

Hydrolysis: The cyano amide is then hydrolyzed under acidic or basic conditions to yield (R)-3-Cyano-5-methylhexanoic acid, a key precursor to (S)-(+)-Pregabalin.

Conclusion

(S)-2-Bromo-4-methylpentanoic acid stands out as a versatile and indispensable chiral building block in synthetic organic chemistry. Its well-defined stereochemistry and reactivity provide a reliable pathway for the enantioselective synthesis of high-value compounds, particularly in the pharmaceutical sector. The methodologies outlined in this guide, based on established chemical principles, offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic endeavors. Further research into optimizing synthetic routes and exploring new applications will undoubtedly continue to enhance its importance in the field.

References

An In-depth Technical Guide to the Alpha-Bromination of 4-Methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-bromination of 4-methylpentanoic acid, a key chemical transformation for the synthesis of valuable intermediates in drug development and other areas of chemical research. The primary focus is on the Hell-Volhard-Zelinsky (HVZ) reaction, the most common and effective method for this transformation.

Introduction

Alpha-bromo carboxylic acids are versatile synthetic intermediates, and the targeted bromination of 4-methylpentanoic acid at the alpha position yields 2-bromo-4-methylpentanoic acid. This product serves as a building block for the introduction of various functionalities at the α-position, making it a valuable precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The Hell-Volhard-Zelinsky (HVZ) reaction is the hallmark method for achieving this specific halogenation.

The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction facilitates the alpha-halogenation of a carboxylic acid.[1] In the case of 4-methylpentanoic acid, it is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to selectively introduce a bromine atom at the carbon adjacent to the carboxyl group.[2]

Reaction Mechanism

The generally accepted mechanism for the Hell-Volhard-Zelinsky reaction proceeds through several key steps:

-

Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide. This is a crucial step as carboxylic acids themselves do not readily enolize.[2][3]

-

Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.[3]

-

Alpha-Bromination: The enol tautomer, being electron-rich, acts as a nucleophile and reacts with bromine at the alpha-position to form the α-bromo acyl bromide.[2]

-

Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, often during the workup, to yield the final product, 2-bromo-4-methylpentanoic acid.[3]

The overall transformation can be represented as follows:

References

An In-depth Technical Guide to the Hell-Volhard-Zelinskii Reaction for the Synthesis of 2-Bromo-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hell-Volhard-Zelinskii (HVZ) reaction, with a specific focus on its application for the synthesis of 2-bromo-4-methylpentanoic acid. The HVZ reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[1][2] The resulting α-bromo carboxylic acids are valuable intermediates, particularly in the synthesis of amino acids and other functionalized molecules.[3][4] This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant data for researchers in the field.

Core Reaction and Mechanism

The Hell-Volhard-Zelinskii reaction facilitates the bromination of a carboxylic acid at the alpha (α) carbon position.[2][5] The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][6] The process involves several distinct steps, ensuring that bromination occurs specifically at the α-position, which is not readily achieved with bromine alone as carboxylic acids do not enolize sufficiently.[4][5]

The reaction proceeds through the following four key stages:

-

Acyl Bromide Formation : Phosphorus tribromide converts the carboxylic acid (4-methylpentanoic acid) into its more reactive acyl bromide derivative.[3][4][7]

-

Enolization : The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form. This step is often catalyzed by the HBr generated in the first step.[3][4][8]

-

α-Bromination : The electron-rich enol intermediate acts as a nucleophile, attacking a molecule of bromine (Br₂) to form the α-bromo acyl bromide.[1][9]

-

Hydrolysis : Finally, the addition of water hydrolyzes the α-bromo acyl bromide, yielding the final product, 2-bromo-4-methylpentanoic acid, and regenerating HBr.[3][8][9]

The overall transformation is the selective replacement of an α-hydrogen with a bromine atom.

Caption: Reaction pathway for the Hell-Volhard-Zelinskii synthesis.

Experimental Protocol

While specific literature for the synthesis of 2-bromo-4-methylpentanoic acid is sparse, a generalized and reliable experimental protocol for the Hell-Volhard-Zelinskii reaction can be adapted.

Materials and Reagents:

-

4-methylpentanoic acid (isocaproic acid)

-

Red phosphorus (or catalytic PBr₃)

-

Bromine (Br₂)

-

Water (deionized)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup : In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place 4-methylpentanoic acid and a catalytic amount of red phosphorus.

-

Reagent Addition : Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is heated to approximately 80-100°C.[6][9] The reaction progress can be monitored by observing the disappearance of the red bromine color.

-

Reaction Time : The reaction mixture is typically heated for several hours until the evolution of hydrogen bromide gas ceases. Reaction times can be significant, and conditions may be severe.[6][9]

-

Work-up - Hydrolysis : After cooling the reaction mixture to room temperature, water is added cautiously through the dropping funnel to hydrolyze the intermediate acyl bromide.[3] This step is also exothermic and produces HBr gas.

-

Extraction : The mixture is transferred to a separatory funnel. The product is extracted with an organic solvent like dichloromethane.

-

Washing : The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally with brine.

-

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude 2-bromo-4-methylpentanoic acid can be purified by vacuum distillation to obtain the final product.

Data Presentation

Quantitative data for the HVZ reaction can vary based on the substrate and specific reaction conditions. The following table summarizes typical parameters for the α-bromination of a generic carboxylic acid, which can be considered representative for the synthesis of 2-bromo-4-methylpentanoic acid.

| Parameter | Value/Condition | Notes |

| Starting Material | 4-Methylpentanoic Acid | --- |

| Reagents | Bromine (Br₂) | 1.1 molar equivalents |

| Phosphorus (Red) or PBr₃ | Catalytic amount (approx. 0.1 eq)[1][9] | |

| Reaction Temperature | 80 - 100 °C | Severe conditions may be required[6][9] |

| Reaction Time | 4 - 12 hours | Varies with substrate and scale |

| Typical Yield | 60 - 85% | Dependent on purification method |

| Product Molecular Weight | 195.05 g/mol [10] | C₆H₁₁BrO₂[10] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from reaction setup to the final purified product.

References

- 1. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. 2-Bromo-4-methylpentanoic acid | C6H11BrO2 | CID 142681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-4-methylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid derivative with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methylpentanoic acid, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented to ensure reproducibility and accuracy in research settings.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-methylpentanoic acid is provided in the table below.[1][2][3][4]

| Property | Value |

| Molecular Formula | C6H11BrO2 |

| Molecular Weight | 195.05 g/mol |

| IUPAC Name | 2-bromo-4-methylpentanoic acid |

| CAS Number | 49628-52-6 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Bromo-4-methylpentanoic acid in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct signals corresponding to the different types of protons present.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~4.2 | Doublet of doublets | 1H | H-2 |

| ~2.0-2.2 | Multiplet | 1H | H-4 |

| ~1.8-2.0 | Multiplet | 2H | H-3 |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-Bromo-4-methylpentanoic acid would show signals for each unique carbon atom.

| Chemical Shift (ppm) | Assignment |

| ~175 | C-1 (-COOH) |

| ~45 | C-2 (-CHBr) |

| ~40 | C-3 (-CH₂) |

| ~28 | C-4 (-CH) |

| ~22 | C-5, C-6 (-CH(CH₃)₂) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Bromo-4-methylpentanoic acid is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 2850-2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~1210-1320 | Medium | C-O stretch |

| ~550-650 | Medium-Strong | C-Br stretch |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 2-Bromo-4-methylpentanoic acid would show the molecular ion peak and characteristic fragment ions. Due to the presence of bromine, isotopic peaks for ions containing bromine ([M]+ and [M+2]+) with approximately equal intensity would be expected.

| m/z | Interpretation |

| 194/196 | [M]⁺, Molecular ion |

| 150/152 | [M - COOH]⁺ |

| 115 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-methylpentanoic acid in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans and a suitable relaxation delay to obtain a quantitative spectrum if needed.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of neat 2-Bromo-4-methylpentanoic acid directly onto the ATR crystal.

-

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

-

Data Acquisition:

-

Bring the sample into contact with the ATR crystal.

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization (EI) voltage (typically 70 eV).

-

Mass Analysis: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like 2-Bromo-4-methylpentanoic acid.

This guide provides foundational spectroscopic information and standardized protocols for the analysis of 2-Bromo-4-methylpentanoic acid. While the presented spectral data is predicted, it offers a robust starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds. Adherence to the outlined experimental procedures will facilitate the acquisition of high-quality, reproducible data essential for advancing scientific research and drug development.

References

Unveiling the Potential: A Technical Guide to the Derivatives of 2-Bromo-4-methylpentanoic Acid in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning research into the derivatives of 2-bromo-4-methylpentanoic acid. This versatile scaffold is demonstrating significant potential in medicinal chemistry, particularly in the development of novel anticancer and antibacterial agents. This document collates key findings, presents quantitative data for comparative analysis, and offers detailed experimental protocols to facilitate further research and development in this promising area.

Core Applications and Derivatives of Interest

Derivatives of 2-bromo-4-methylpentanoic acid, a chiral building block, are primarily being explored for their therapeutic potential. The core structure allows for diverse modifications, leading to a range of esters and amides with varied biological activities. Key areas of investigation include:

-

Anticancer Agents: Particularly, derivatives where the bromine is substituted with larger aromatic moieties are showing promise as dual inhibitors of Matrix Metalloproteinase-2 (MMP-2) and Histone Deacetylase 8 (HDAC8), enzymes implicated in cancer progression and metastasis.

-

Antibacterial Agents: Thiazolidinone derivatives of 4-methylpentanoic acid have demonstrated significant efficacy against Gram-positive bacteria, including multidrug-resistant strains.

-

Synthetic Intermediates: The methyl ester of 2-bromo-4-methylpentanoic acid serves as a crucial intermediate in the synthesis of novel amino acids and other complex organic molecules for various research applications.

Quantitative Data Summary

The following tables summarize the key quantitative data from recent studies on derivatives of 2-bromo-4-methylpentanoic acid and its close structural analogs.

Table 1: Anticancer Activity of Phenyl/Naphthylacetyl Pentanoic Acid Derivatives

| Compound | Target Cell Line | IC50 (µM) |

| C6 | Jurkat E6.1 (Leukemia) | 15 |

| C27 | Jurkat E6.1 (Leukemia) | 2 |

Table 2: Antibacterial Activity of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 4c | Multidrug-resistant Gram-positive strains | 2 |

| 4d | Multidrug-resistant Gram-positive strains | 2 |

| 4e | Multidrug-resistant Gram-positive strains | 2 |

| 4f | Multidrug-resistant Gram-positive strains | 2 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of 2-bromo-4-methylpentanoic acid derivatives.

Synthesis of Phenyl/Naphthylacetyl Pentanoic Acid Derivatives (Anticancer Agents)

A general synthetic route involves the reaction of a substituted pentanoic acid with a phenyl or naphthyl acetyl chloride.

Materials:

-

Substituted pentanoic acid

-

Thionyl chloride

-

Appropriate phenyl or naphthyl acetic acid

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

A solution of the substituted pentanoic acid in the anhydrous solvent is treated with thionyl chloride to form the corresponding acid chloride.

-

The resulting acid chloride is then reacted with the desired phenyl or naphthyl acetic acid in the presence of triethylamine as a base.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The product is isolated and purified using standard techniques such as column chromatography.

Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (Antibacterial Agents)

The synthesis of these derivatives is achieved through a Knoevenagel condensation.

Materials:

-

(S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

-

Substituted 5-phenylfuran-2-carbaldehyde

-

Piperidine (B6355638) (as a catalyst)

-

Ethanol (as a solvent)

Procedure:

-

A mixture of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid and the substituted 5-phenylfuran-2-carbaldehyde is dissolved in ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is refluxed for a designated time.

-

The product precipitates upon cooling and is collected by filtration, followed by recrystallization for purification.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cancer cells (e.g., Jurkat E6.1) are seeded in 96-well plates and incubated.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).

-

MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Procedure:

-

A serial dilution of the test compounds is prepared in a suitable broth medium in a 96-well plate.

-

Each well is inoculated with a standardized suspension of the target bacteria.

-

The plate is incubated under appropriate conditions for the specific bacteria.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a proposed signaling pathway for the anticancer derivatives.

Caption: Workflow for anticancer screening of 2-Bromo-4-methylpentanoic acid derivatives.

Methodological & Application

Application Notes and Protocols: 2-Bromo-4-methylpentanoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary use of 2-Bromo-4-methylpentanoic acid in organic synthesis, focusing on its role as a key intermediate in the production of the amino acid Leucine. The protocols provided are based on established and reliable synthetic methods.

Overview and Primary Application

2-Bromo-4-methylpentanoic acid, also known as α-bromoisocaproic acid, is a halogenated carboxylic acid primarily utilized as a direct precursor in the synthesis of the essential amino acid Leucine. The synthesis is a two-step process involving the α-bromination of 4-methylpentanoic acid (isocaproic acid) via the Hell-Volhard-Zelinsky reaction, followed by nucleophilic substitution of the bromine atom with an amino group.[1][2] The chiral version of this compound, (S)-2-Bromo-4-methylpentanoic acid, serves as a valuable chiral building block for the enantioselective synthesis of L-Leucine, a critical component of many pharmaceuticals and biologically active peptides.

Synthesis of D,L-Leucine

The most common application of 2-Bromo-4-methylpentanoic acid is in the laboratory-scale and industrial production of racemic D,L-Leucine. This process is efficient and proceeds in two distinct stages.

Stage 1: α-Bromination of 4-Methylpentanoic Acid (Hell-Volhard-Zelinsky Reaction)

This classic reaction introduces a bromine atom at the α-carbon of a carboxylic acid. The reaction is typically catalyzed by phosphorus tribromide (PBr₃) or red phosphorus.[3][4][5][6]

Experimental Protocol: Synthesis of 2-Bromo-4-methylpentanoic acid

This protocol is adapted from a verified procedure for a similar substrate and is a standard method for this transformation.

-

Materials:

-

4-Methylpentanoic acid (Isocaproic acid)

-

Dry Bromine

-

Phosphorus trichloride (B1173362) (or red phosphorus)

-

Benzene (B151609) (or another suitable inert solvent)

-

-

Procedure:

-

In a 2-liter round-bottomed flask, a mixture of 500 g (4.3 moles) of 4-methylpentanoic acid and 250 ml of benzene is prepared.

-

The mixture is distilled to remove water and benzene until the vapor temperature reaches 100°C.

-

After cooling the residual acid to room temperature, 743 g (4.65 moles) of dry bromine is added.

-

The flask is equipped with a long condenser connected to a gas-absorption trap.

-

10 ml of phosphorus trichloride is added through the condenser, and the flask is heated to 80–85°C in an oil bath.

-

The bromination is allowed to proceed for 8–15 hours, or until the red color of bromine is no longer visible in the condenser.

-

The temperature is then raised to 100–105°C for 2 hours to complete the reaction.

-

The product is isolated by distillation under reduced pressure, collecting the fraction boiling at 125–131°C/12 mm Hg.

-

-

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles | Quantity |

| 4-Methylpentanoic acid | 116.16 | 4.3 | 500 g |

| Bromine | 159.81 | 4.65 | 743 g (243 ml) |

| Phosphorus trichloride | 137.33 | - | 10 ml (catalyst) |

| Product | Molar Mass ( g/mol ) | Boiling Point | Yield |

| 2-Bromo-4-methylpentanoic acid | 195.05 | 125–131°C/12 mm Hg | 63–66% |

Reaction Workflow: Hell-Volhard-Zelinsky Bromination

Caption: Workflow for the synthesis of 2-Bromo-4-methylpentanoic acid.

Stage 2: Amination to D,L-Leucine

The α-bromo acid is converted to the corresponding amino acid by nucleophilic substitution with ammonia. This is typically achieved using an excess of aqueous ammonia.[4][7]

Experimental Protocol: Synthesis of D,L-Leucine

-

Materials:

-

2-Bromo-4-methylpentanoic acid (α-Bromoisocaproic acid)

-

Technical ammonium (B1175870) hydroxide (B78521) (sp. gr. 0.90)

-

Ethanol

-

-

Procedure:

-

In a 3-liter round-bottomed flask, 300 g (1.56 moles) of 2-Bromo-4-methylpentanoic acid is added to 1.5 liters of technical ammonium hydroxide.

-

The flask is securely stoppered and allowed to stand at room temperature for one week.

-

The crude Leucine that precipitates is collected by filtration.

-

The collected solid is washed with 400 ml of ethanol.

-

The filtrate can be concentrated by heating to remove ammonia, yielding a second crop of Leucine.

-

-

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Moles | Quantity |

| 2-Bromo-4-methylpentanoic acid | 195.05 | 1.56 | 300 g |

| Ammonium hydroxide | ~35 (as NH₃) | Excess | 1.5 L |

| Product | Molar Mass ( g/mol ) | Yield |

| D,L-Leucine | 131.17 | ~50% (from four combined runs of similar scale) |

Reaction Pathway: Synthesis of D,L-Leucine

Caption: Synthetic pathway from 4-methylpentanoic acid to D,L-Leucine.

Application in Stereoselective Synthesis

The enantiomerically pure form, (S)-2-Bromo-4-methylpentanoic acid, is a valuable chiral building block for the synthesis of L-Leucine. The stereochemistry at the α-carbon is retained during the nucleophilic substitution by ammonia, proceeding through an Sₙ2 mechanism, which leads to the formation of L-Leucine with high enantiomeric purity. This is of particular importance in the synthesis of peptides and pharmaceuticals where specific stereoisomers are required for biological activity.

Conceptual Workflow: Stereoselective Synthesis of L-Leucine

Caption: Use of (S)-2-Bromo-4-methylpentanoic acid in L-Leucine synthesis.

Other Potential Applications

While the synthesis of Leucine is the most prominent application, 2-Bromo-4-methylpentanoic acid can also serve as a precursor for other α-substituted 4-methylpentanoic acid derivatives. By employing different nucleophiles in the substitution reaction, a variety of compounds can be synthesized. For example, reaction with hydroxide can yield α-hydroxy-4-methylpentanoic acid. These derivatives may find use as building blocks in the synthesis of non-proteinogenic amino acids or other complex organic molecules.[4]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 7. Synthesis of DL-Leucine - Chempedia - LookChem [lookchem.com]

Application Note: Stereoselective Synthesis of Leucine Enantiomers from Chiral 2-Bromo-4-methylpentanoic Acid

Introduction

L-leucine is an essential proteinogenic amino acid with significant applications in the pharmaceutical, nutraceutical, and biotechnology industries. Its stereospecific synthesis is of paramount importance, as the biological activity is typically exclusive to the L-enantiomer. A common synthetic route to α-amino acids involves the nucleophilic substitution of an α-halo acid with ammonia (B1221849). This application note details the synthesis of leucine (B10760876) via the amination of 2-bromo-4-methylpentanoic acid, highlighting the critical role of the starting material's stereochemistry in determining the final product's configuration.

Stereochemistry Considerations

The amination of an α-bromo carboxylic acid with ammonia proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the inversion of configuration at the chiral center, an effect known as Walden inversion. Consequently, the synthesis of L-leucine, which possesses the (S)-configuration, necessitates a starting material with the opposite stereochemistry, namely (R)-2-Bromo-4-methylpentanoic acid.

Conversely, employing (S)-2-Bromo-4-methylpentanoic acid as the precursor will lead to the formation of D-leucine, the (R)-enantiomer, due to this predictable inversion of stereochemistry. This principle allows for the selective synthesis of either leucine enantiomer, provided the appropriate chiral bromo-acid is utilized.

Reaction Scheme

The general reaction for the synthesis of leucine from 2-bromo-4-methylpentanoic acid is depicted below:

-

(R)-2-Bromo-4-methylpentanoic acid + NH3 → L-Leucine ((S)-2-Amino-4-methylpentanoic acid)

-

(S)-2-Bromo-4-methylpentanoic acid + NH3 → D-Leucine ((R)-2-Amino-4-methylpentanoic acid)

This protocol will focus on the synthesis of L-leucine from the corresponding (R)-bromo acid, but the same procedure can be applied to the (S)-bromo acid to obtain D-leucine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of L-leucine from (R)-2-Bromo-4-methylpentanoic acid.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| (R)-2-Bromo-4-methylpentanoic acid | 1.0 | Molar Equivalent | |

| Ammonia (in Methanol) | 4.0 - 5.0 | Molar Equivalent | A significant excess of ammonia is used to favor the primary amine formation and minimize side reactions. |

| Reaction Conditions | |||

| Solvent | Methanol (B129727) | - | Anhydrous methanol is preferred. |

| Temperature | 50 - 60 | °C | |

| Reaction Time | 12 - 16 | hours | Reaction progress can be monitored by TLC or LC-MS. |

| Product Information | |||

| Product | L-Leucine | - | |

| Theoretical Yield | 131.17 | g/mol | Based on the molecular weight of leucine. |

| Expected Yield | 70 - 80 | % | This is an estimated yield based on similar reported procedures. |

| Purity | >98 | % | After purification by recrystallization. |

Experimental Protocols

Materials:

-

(R)-2-Bromo-4-methylpentanoic acid

-

5 M Ammonia solution in Methanol

-

Anhydrous Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl), 1 M

-

Sodium Hydroxide (NaOH), 1 M

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

pH meter or pH paper

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-Bromo-4-methylpentanoic acid (1.0 eq).

-

Addition of Ammonia: To the flask, add a 5 M solution of ammonia in methanol (4.0-5.0 eq). The addition should be done in a well-ventilated fume hood.

-

Reaction: The reaction mixture is stirred and heated to 50-60 °C for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature. The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

-